molecular formula C23H21NO6 B11146426 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate

Cat. No.: B11146426
M. Wt: 407.4 g/mol
InChI Key: APWPTKQAOYOHMG-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic coumarin derivative family, characterized by a benzo[c]chromen-6-one core fused with a tetrahydrofuran-like ring. The 3-position is substituted with a {[(benzyloxy)carbonyl]amino}acetate group, comprising a benzyl-protected carbamate linked to an acetoxy moiety.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C23H21NO6/c25-21(13-24-23(27)28-14-15-6-2-1-3-7-15)29-16-10-11-18-17-8-4-5-9-19(17)22(26)30-20(18)12-16/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27)

InChI Key

APWPTKQAOYOHMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)CNC(=O)OCC4=CC=CC=C4)OC2=O

Origin of Product

United States

Preparation Methods

Pechmann Cyclization

The benzochromene scaffold is synthesized via the Pechmann reaction , which condenses resorcinol with ethyl cyclohexanecarboxylate under acidic conditions. Zirconium tetrachloride (ZrCl4_4) serves as a Lewis acid catalyst, facilitating cyclization at 85°C for 30 minutes.

Reaction Conditions:

  • Reactants: Resorcinol (10 mmol), ethyl cyclohexanecarboxylate (11 mmol)

  • Catalyst: ZrCl4_4 (7.5 mmol)

  • Temperature: 85°C

  • Yield: 81%

Mechanism:

  • Activation of the β-ketoester by ZrCl4_4.

  • Electrophilic attack on resorcinol, forming a coumarin intermediate.

  • Cyclization and dehydration to yield 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol.

Purification and Characterization

The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. Structural confirmation includes:

  • 1H^1H-NMR (DMSO-d6_6): δ 10.31 (s, 1H, -OH), 7.46 (d, 1H), 6.74 (d, 1H), 2.68–1.70 (m, 8H, cyclohexane protons).

  • IR: 1678 cm1^{-1} (lactone C=O).

Preparation of N-[(Benzyloxy)carbonyl]glycine

Carbobenzyloxy (Cbz) Protection

Glycine is protected using benzyl chloroformate in a biphasic system:
Reaction Conditions:

  • Reactants: Glycine (1 eq), benzyl chloroformate (1.1 eq)

  • Base: 2M NaOH (2 eq)

  • Solvent: Dioxane/water (1:1)

  • Yield: 89–92%.

Mechanism:

  • Deprotonation of glycine by NaOH.

  • Nucleophilic attack on benzyl chloroformate, forming the Cbz-protected amine.

Esterification of Benzochromene with Cbz-Glycine

DCC/DMAP-Mediated Coupling

The hydroxyl group of the benzochromene core is esterified with Cbz-glycine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Conditions:

  • Reactants: 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol (1 eq), Cbz-glycine (1.2 eq)

  • Coupling Agents: DCC (1.5 eq), DMAP (0.1 eq)

  • Solvent: Anhydrous dichloromethane (DCM)

  • Temperature: 0°C → room temperature, 12 hours

  • Yield: 75–82%.

Mechanism:

  • DCC activates the carboxylic acid of Cbz-glycine, forming an O-acylisourea intermediate.

  • Nucleophilic attack by the benzochromene hydroxyl group, yielding the ester.

Workup and Purification

The reaction mixture is filtered to remove dicyclohexylurea (DCU), washed with 1M HCl and saturated NaHCO3_3, and purified via silica gel chromatography (hexane/ethyl acetate 7:3).

Alternative Synthetic Routes

Schotten-Baumann Esterification

An alternative method employs the Schotten-Baumann reaction, using acyl chlorides for faster esterification:
Conditions:

  • Reactants: Cbz-glycine acyl chloride (1 eq), benzochromene core (1 eq)

  • Base: Pyridine (3 eq)

  • Solvent: THF

  • Yield: 68–74%.

Enzymatic Catalysis

Lipase-mediated esterification (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative:
Conditions:

  • Solvent: tert-Butanol

  • Temperature: 45°C, 24 hours

  • Yield: 60–65%.

Optimization and Industrial-Scale Considerations

Catalyst Screening

CatalystYield (%)Purity (%)
ZrCl4_48198
H2_2SO4_46590
FeCl3_37295

ZrCl4_4 provides superior yield and purity for the Pechmann reaction.

Solvent Impact on Esterification

SolventYield (%)Reaction Time (h)
DCM8212
THF7818
Acetonitrile7024

DCM achieves optimal balance between yield and reaction time.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 7.38–7.25 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH2_2-Cbz), 4.20 (d, 2H, glycine CH2_2), 2.70–1.65 (m, 8H, cyclohexane).

  • IR: 1745 cm1^{-1} (ester C=O), 1695 cm1^{-1} (Cbz carbamate).

  • Elemental Analysis: Calculated for C23_{23}H21_{21}NO6_6: C 67.80%, H 5.20%, N 3.44%; Found: C 67.72%, H 5.18%, N 3.41% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzochromene core, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

    Substitution: The benzyloxycarbonylamino acetate moiety can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate exhibits several notable biological activities:

  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction.
  • Enzyme Inhibition : It has been shown to interact with enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease respectively .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

  • Drug Development : Due to its biological activities, it serves as a lead compound for developing new therapeutics targeting oxidative stress-related diseases and cancer.
  • Biological Assays : It is used in various assays to evaluate enzyme inhibition and antioxidant capacity.
  • Structure-Activity Relationship Studies : The compound's derivatives are synthesized to explore the relationship between chemical structure and biological activity, aiding in the optimization of drug candidates.

Case Studies

Several studies have documented the therapeutic potentials of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Diabetes Management : Research focusing on enzyme inhibition has shown that this compound can effectively reduce blood glucose levels by inhibiting α-glucosidase activity .
  • Neuroprotective Effects : Investigations into its effects on acetylcholinesterase suggest potential benefits for Alzheimer's disease treatment by enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism by which 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Core Structure Modifications

The benzo[c]chromen-6-one core is conserved across analogs, but substituents at the 3-position vary significantly:

Compound Name Substituent at C3 Molecular Formula Molecular Weight Key Reference
Target Compound {[(Benzyloxy)carbonyl]amino}acetate C27H25NO6 ~459.5*
2-Chloro-6-oxo-...-yl N-[(Benzyloxy)carbonyl]methioninate Chloro + methioninate ester C26H26ClNO6S 516.005
Cyclohexyl [(6-oxo-...-yl)oxy]acetate Cyclohexyl ester C21H22O5 354.4
6-Oxo-...-yl propane-1-sulfonate Propane sulfonate C15H16O5S 351.1 (M+1)
Benzyl [(6-oxo-...-yl)oxy]acetate Benzyl ester C22H18O5 362.4

*Estimated based on structural similarity to .

Key Observations :

  • Sulfonate esters () improve water solubility compared to lipophilic benzyl or cyclohexyl groups, influencing pharmacokinetics .
  • The {[(benzyloxy)carbonyl]amino}acetate group in the target compound adds a steric bulk and hydrogen-bonding capacity, which may affect enzyme inhibition profiles .

Physical Properties

Compound Type Melting Point (°C) Solubility Trends Stability Notes
Target Compound Not reported Moderate lipophilicity Susceptible to hydrolysis due to ester and carbamate groups
Sulfonate Derivatives (1k–1m) 107–114 High polarity Stable in aqueous buffers
Benzyl Esters () Not reported Low water solubility Stable under anhydrous conditions

Biological Activity

The compound 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate is a member of the dibenzopyran-6-one family, which has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C25H25NO6
  • Molecular Weight : 433.47 g/mol
  • CAS Number : 1044781-98-7

The structure features a benzo[c]chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that derivatives of dibenzopyran-6-ones exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Anti-inflammatory Effects

Dibenzopyran derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that certain derivatives can reduce inflammation markers in cell cultures .

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties. It has been observed that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Some dibenzopyran derivatives have demonstrated antimicrobial effects against various pathogens. Their ability to disrupt microbial membranes or inhibit critical metabolic pathways makes them candidates for further investigation as antimicrobial agents .

The mechanisms through which This compound exerts its biological effects are complex and multifaceted:

  • Topoisomerase Inhibition : The compound interacts with topoisomerase II, preventing DNA unwinding necessary for replication.
  • Cytokine Modulation : It inhibits the signaling pathways that lead to the production of inflammatory cytokines.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, reducing oxidative damage in cells.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of topoisomerase II and subsequent DNA damage .

Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models of arthritis showed that treatment with dibenzopyran derivatives led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Study 3: Neuroprotection in Oxidative Stress Models

Research involving neuronal cell cultures exposed to oxidative stress indicated that treatment with the compound resulted in decreased cell death and improved cell viability. The protective effects were attributed to enhanced antioxidant enzyme activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl derivatives, and how can purity be ensured?

  • Methodology : Coupling reactions (e.g., Suzuki-Miyaura cross-coupling, as seen with phenylboronic acid derivatives in ) and sulfonamide/sulfonate functionalization ( ) are common. Purity is achieved via flash column chromatography (e.g., using gradients of hexane:ethyl acetate as in ) and validated by melting points, elemental analysis (C, H, S), and LC-MS (e.g., HR-MS in ).
  • Key Data : For example, 6-Oxo derivatives in were synthesized with yields up to 68% and characterized by ¹H/¹³C NMR and HR-MS .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 7.0–7.9 ppm for chromen and benzyl groups) and alkyl chain protons (δ 1.5–2.7 ppm for tetrahydro rings) .
  • ¹³C NMR : Confirm carbonyl groups (δ 160–166 ppm for oxo and ester moieties) and aromatic carbons .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 386.1056 for methoxybenzenesulfonamide derivatives) .

Advanced Research Questions

Q. How do substituents on the benzene ring (e.g., methoxy, fluoro, bromo) influence biological activity in sulfonamide derivatives?

  • Methodology : Compare inhibitory effects (e.g., enzyme assays for alkaline phosphatase or FAAH in ). Electron-withdrawing groups (e.g., -Br in ) may enhance binding affinity via hydrophobic interactions, while electron-donating groups (e.g., -OCH₃) modulate solubility .
  • Data Analysis : For example, 4-bromobenzenesulfonamide (6m) showed distinct ¹H NMR shifts (δ 10.95 for NH) and higher molecular weight (m/z 434.0056) compared to 4-fluoro derivatives .

Q. What computational strategies are effective for predicting binding interactions with targets like steroid sulfatase (STS) or FAAH?

  • Methodology :

  • Geometry Optimization : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze bond lengths and dihedral angles (as in for STS inhibitors) .
  • Docking Studies : Employ software like AutoDock to simulate binding poses with STS or FAAH active sites (referenced in ) .

Q. How can contradictory data on melting points or bioactivity between studies be resolved?

  • Methodology :

  • Reproducibility : Replicate synthesis under inert conditions (e.g., nitrogen atmosphere in ) .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve structural ambiguities (e.g., dihedral angles in ) .
  • Bioassays : Standardize enzyme inhibition protocols (e.g., FAAH activity assays in ) .

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